molecular formula C20H14O4 B14690909 2,4-Hexadiynylene dibenzoate CAS No. 24996-65-4

2,4-Hexadiynylene dibenzoate

Cat. No.: B14690909
CAS No.: 24996-65-4
M. Wt: 318.3 g/mol
InChI Key: JCZJRGIBGWSWTP-UHFFFAOYSA-N
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Description

2,4-Hexadiynylene dibenzoate (CAS: 24996-65-4; molecular formula: C₂₀H₁₄O₄) is a conjugated diyne ester characterized by a rigid hexadiyne backbone flanked by two benzoate groups. Its crystalline structure has been extensively studied, with early X-ray diffraction analyses revealing a planar geometry stabilized by π-π stacking interactions between aromatic rings . This compound is notable for its role in solid-state polymerization, forming linear or ladder-type polydiacetylenes with applications in conductive materials and photonic devices .

Properties

CAS No.

24996-65-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

6-benzoyloxyhexa-2,4-diynyl benzoate

InChI

InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2

InChI Key

JCZJRGIBGWSWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .

Industrial Production Methods

The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .

Chemical Reactions Analysis

Solid-State Polymerization

2,4-Hexadiynylene dibenzoate undergoes thermally initiated solid-state polymerization to form polydiacetylene (PDA) derivatives. This process involves alignment of monomeric units in crystalline lattices, followed by 1,4-addition polymerization via radical intermediates . Key findings include:

  • Activation Energy : Effective activation energy ranges from 68–95 kJ/mol , depending on conversion rates and crystalline order .

  • Structural Changes :

    • Loss of acetylenic carbon signals in solid-state 13C^{13}\text{C}-NMR spectra (63–83 ppm) .

    • Emergence of olefinic carbon peaks at 37.4 ppm and conjugated π-system signals at 103–129 ppm .

  • Optical Properties : Polymerized forms exhibit near-infrared absorption maxima at 730 nm (linear PDAs) and 860–980 nm (ladder-type PDAs) .

Table 1: Solid-State Polymerization Parameters

ParameterValue/ObservationSource
Activation Energy Range68–95 kJ/mol
Absorption Maxima730 nm (linear), 860–980 nm (ladder)
Key NMR Shifts37.4 ppm (olefinic), 103–129 ppm (π)

Liquid-State Polymerization

In contrast to solid-state reactions, liquid-phase polymerization follows zero-order kinetics with an activation energy of 93 ± 3 kJ/mol . This process results in:

  • Elimination of benzoate groups as benzoic acid.

  • Formation of stable free radicals, confirmed by in situ EPR spectroscopy .

Topochemical Transformations

The compound participates in halogen-bond-assisted topochemical reactions, as observed in analogous chlorodiacetylene systems :

  • Crystal Structure Changes :

    • Contraction of N–H···O hydrogen bonds by 1.6% (2.947 Å → 2.901 Å).

    • Extension of the a-axis lattice parameter by 1.3% (4.831 Å → 4.895 Å) .

  • Halogen Bond Shifts : C–Cl···π interactions migrate from para to meta positions on aromatic rings post-polymerization .

Table 2: Liquid- vs. Solid-State Polymerization

ParameterLiquid-StateSolid-State
Kinetic ModelZero-orderAutocatalytic
Activation Energy (kJ/mol)93 ± 368–95 (variable)
Byproduct FormationBenzoic acidNone
Radical StabilityStable free radicalsTransient intermediates

Mechanistic Insights

The polymerization mechanism proceeds through:

  • Radical Initiation : Thermal cleavage of triple bonds generates diradical intermediates .

  • Propagation : 1,4-addition along the conjugated diyne backbone, forming extended π-systems .

  • Termination : Stabilization via conjugation or cross-linking, dependent on monomer packing .

Characterization Techniques

  • Spectroscopy :

    • IR: Loss of acetylenic C≡C stretches (~2100 cm1^{-1}).

    • UV-Vis: Shift from transparency to broad NIR absorption .

  • X-ray Diffraction : Confirms lattice parameter changes and halogen bond reorganization .

Mechanism of Action

The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Multiflorane-Type Triterpene Dibenzoates

Compounds such as 7α-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate and 7β-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (isolated from Cucurbita maxima seeds) share the dibenzoate functional group but differ in their triterpene backbone. Key distinctions include:

  • Biological Activity: These triterpenes exhibit melanogenesis inhibitory activity (compound 1: IC₅₀ comparable to arbutin) and weak cytotoxicity (IC₅₀: 34.5–93.7 μM against HL-60 and P388 cells) . In contrast, 2,4-Hexadiynylene dibenzoate lacks reported bioactivity, as its applications are primarily material-focused.
  • Structural Flexibility : The triterpene core introduces stereochemical complexity (e.g., 7α vs. 7β methoxy configurations), whereas 2,4-Hexadiynylene dibenzoate’s rigidity limits conformational variability .

Glycol-Based Dibenzoates

Ethylene glycol dibenzoate and diethylene glycol dibenzoate (DEGD) feature flexible glycol chains instead of a diyne backbone. Key comparisons include:

  • Environmental Fate : DEGD has a hydrolysis half-life of 49 days at pH 8 and degrades via atmospheric hydroxyl radicals (half-life: ~20 hours). In contrast, 2,4-Hexadiynylene dibenzoate’s conjugated structure likely enhances stability, though specific degradation data are unavailable .
  • Applications : DEGD serves as a plasticizer in coatings and adhesives due to its compatibility with polymers like PVC. 2,4-Hexadiynylene dibenzoate, however, is utilized in polymerization reactions to create conductive polymers .

Comparison with Functional Analogs

Aromatic Dibenzoates with Industrial Relevance

  • Iscotrizinol (bis(2-ethylhexyl) 4,4′-triazinyl dibenzoate): A UV filter with a complex triazine-linked structure. Unlike 2,4-Hexadiynylene dibenzoate, its primary function is photostabilization in cosmetics, emphasizing divergent applications despite shared ester groups .
  • 4-Cyclohexane Dimethanol Dibenzoate: Used as a modifier in powder coatings to enhance mechanical properties. Its cyclohexane ring provides thermal stability, whereas 2,4-Hexadiynylene dibenzoate’s diyne backbone enables polymerization .

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Key Applications Biological/Environmental Data
2,4-Hexadiynylene dibenzoate Conjugated diyne Polymerization, materials N/A
Multiflorane dibenzoates Triterpene Melanogenesis inhibition IC₅₀: 34.5–93.7 μM (cytotoxicity)
Diethylene glycol dibenzoate Glycol Plasticizer, coatings Hydrolysis t₁/₂: 49 days (pH 8)
Iscotrizinol Triazine-linked UV filter NLT 95.0% purity (pharmacopeial)

Table 2: Physicochemical Properties

Compound Molecular Formula CAS Number Solubility
2,4-Hexadiynylene dibenzoate C₂₀H₁₄O₄ 24996-65-4 Low (nonpolar solvents)
Diethylene glycol dibenzoate C₁₈H₁₈O₆ 120-55-8 Low in water
4-Hydroxybenzoic acid* C₇H₆O₃ 99-96-7 Moderate in water

*Precursor to dibenzoate esters .

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